![molecular formula C20H20O7 B1619783 6,7-Dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one CAS No. 24203-68-7](/img/structure/B1619783.png)
6,7-Dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one
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Overview
Description
6,7-Dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one is a natural product found in Citrus oto, Citrus depressa, and other organisms with data available.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, was studied, highlighting its potential for detailed molecular analysis and applications in crystallography (Manolov, Ströbele, & Meyer, 2008).
Synthesis and Medicinal Chemistry
A capillarisin sulfur-analogue with aldose reductase inhibitory activity was synthesized, demonstrating the compound's relevance in medicinal chemistry (Igarashi et al., 2005).
Anticancer Activity
A series of trimethoxyphenyl-4H-chromen derivatives, including 6,7-Dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one, were synthesized and shown to have potential as telomerase inhibitors, with implications for cancer therapy (Wang et al., 2018).
Photochromism in Chromene Compounds
Research on the photochromism of chromene compounds, including 6,7-dimethoxy-2,2-diphenyl-2H-chromene, revealed new insights into their photoresponsive properties, which could be significant for materials science applications (Hobley et al., 2000).
Hydrogen-Bonded Ring Structures
Study of 5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone highlighted its unique hydrogen-bonded ring structures, relevant for understanding molecular interactions and potential pharmaceutical applications (Swamy et al., 2006).
Improved Synthesis Routes
An improved synthesis route for 3-amino-7,8-dimethoxy-2H-chromen-2-one was developed, emphasizing the importance of efficient synthesis methods for compounds like 6,7-Dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one in medicinal chemistry (Li, 2014).
Antioxidant and Antihyperglycemic Agents
The synthesis of coumarin derivatives, including 6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one, demonstrated their potential as potent antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).
Molecular Characterization and Biological Activity
A study on the molecular characterization of 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one provided insights into its potential as a selective COX-2 inhibitor, demonstrating the biological activity of chromenone derivatives (Rullah et al., 2015).
properties
CAS RN |
24203-68-7 |
---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-14-8-18(25-4)16(23-2)6-11(14)13-10-27-15-9-19(26-5)17(24-3)7-12(15)20(13)21/h6-10H,1-5H3 |
InChI Key |
ADVSBKKAOLGTQF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)OC)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)OC)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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